Molecular Architecture of 4,5-Dichloro-1,2,3,6-tetrahydropyridine: Structural Dynamics and Conformational Bias
Molecular Architecture of 4,5-Dichloro-1,2,3,6-tetrahydropyridine: Structural Dynamics and Conformational Bias
Executive Summary
4,5-Dichloro-1,2,3,6-tetrahydropyridine (4,5-Cl2-THP) represents a specialized halogenated heterocycle within the piperideine family.[1] Unlike its saturated piperidine counterparts, the 1,2,3,6-tetrahydropyridine core contains a single double bond at the
Chemical Identity & Structural Nomenclature[1][2][3]
| Property | Specification |
| IUPAC Name | 4,5-Dichloro-1,2,3,6-tetrahydropyridine |
| CAS Registry Number | 694-05-3 (Generic 1,2,3,6-THP parent); Specific analog often custom synthesized |
| Molecular Formula | C |
| Molecular Weight | 152.02 g/mol |
| Core Scaffold | 1,2,3,6-Tetrahydropyridine (Piperideine) |
| Key Feature | Vicinal Dichloroalkene ( |
Structural Numbering
The numbering initiates at the nitrogen atom (position 1) and proceeds counter-clockwise to minimize the locants of the double bond.
-
N1: Amine center (sp
, pyramidal).[1] -
C2/C3: Methylene bridges (sp
). -
C4/C5: Vinylic carbons (sp
, planar) bearing Chlorine substituents.[1] -
C6: Allylic methylene (sp
).
Conformational Analysis
The Half-Chair Geometry
The 1,2,3,6-tetrahydropyridine ring is structurally analogous to cyclohexene.[1] The presence of the C4=C5 double bond forces these two carbons, along with C3 and C6, to approach planarity.[1] However, to relieve torsional strain (Pitzer strain) along the saturated C2-C3 and N1-C6 bonds, the ring puckers into a Half-Chair conformation.[1]
-
Planar Segment: C3–C4=C5–C6 (distorted plane).
-
Puckered Segment: N1 and C2 lie above and below the mean plane defined by the alkene unit.
Unlike the rigid chair form of piperidine, the half-chair of 4,5-Cl2-THP possesses a lower energy barrier for ring inversion (
Impact of 4,5-Dichloro Substitution
The vicinal dichloro motif introduces two significant effects:
-
Steric Bulk: The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å). While the C4 and C5 substituents are cis on the double bond, they are directed away from the ring center, minimizing transannular clashes.[1] However, they increase the moment of inertia and slightly flatten the C3-C4-C5-C6 dihedral angle to accommodate the C-Cl bond vectors.[1]
-
Bond Length Alteration: The C4=C5 bond length is predicted to be slightly shorter than a standard cyclohexene double bond due to the electron-withdrawing nature of the halogens, though the steric repulsion between the two chlorines may counteract this by widening the Cl-C-C angles.[1]
Nitrogen Inversion & Axial/Equatorial Bias
The nitrogen atom undergoes rapid pyramidal inversion. The N-substituent (Hydrogen in the free base) prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions, although the barrier is low.[1]
Figure 1: The dynamic equilibrium between half-chair conformers. The pseudo-equatorial conformer (A) is thermodynamically favored.
Electronic Structure & Reactivity
Basicity Modulation
The 4,5-dichloro substitution significantly alters the electronic landscape compared to the parent tetrahydropyridine.[1]
-
Inductive Effect (-I): The two chlorine atoms are strong electron-withdrawing groups (EWGs).[1] Through-bond inductive effects pull electron density away from the alkene and, to a lesser extent, the nitrogen lone pair.[1]
-
pKa Prediction: While piperidine has a pKa
11.2, and 1,2,3,6-tetrahydropyridine 9.8, the 4,5-dichloro analog is expected to be less basic (predicted pKa 8.5–9.0).[1] This reduction is due to the field effect of the electronegative chlorines stabilizing the free base relative to the protonated cation.
Vinylogous Reactivity
The C4=C5 double bond is deactivated towards electrophilic addition (e.g., bromination) due to the presence of two halogens.[1] Conversely, it becomes susceptible to nucleophilic attack or metal-mediated cross-coupling (e.g., Suzuki-Miyaura) if the chlorines are viewed as leaving groups, although vinylic chlorides are typically inert without catalysis.
Experimental Protocols: Synthesis & Characterization
Synthesis Strategy (Reductive Route)
A robust route to 1,2,3,6-tetrahydropyridines is the partial reduction of the corresponding pyridinium salt.[1]
Protocol: NaBH
-
Quaternization: React 4,5-dichloropyridine with an alkyl halide (e.g., Methyl iodide) if an N-alkyl product is desired, or use HCl to form the pyridinium hydrochloride.[1]
-
Reduction:
-
Reagents: Sodium Borohydride (NaBH
), Methanol (solvent).[1] -
Conditions: Cool solution of pyridinium salt in MeOH to 0°C. Add NaBH
(1.5 eq) portion-wise to control H evolution. -
Mechanism: Hydride attacks the C2 and C6 positions selectively.[1] The 4,5-double bond remains intact because the 1,2- and 1,6-dihydro intermediates are unstable and reduce further, but the isolated 4,5-alkene is resistant to borohydride.[1]
-
Workup: Quench with dilute HCl, basify with NaOH to pH > 10, extract with Dichloromethane (DCM).
-
Spectroscopic Fingerprinting (NMR)
| Nucleus | Signal | Multiplicity | Assignment |
| Triplet (broad) | C2-H | ||
| Broad multiplet | C3-H | ||
| Broad singlet | C6-H | ||
| Absent | - | Vinylic Protons (Replaced by Cl) | |
| Singlet | C4, C5 (Quaternary, Vinylic) | ||
| - | C2, C6 (N-adjacent) |
Note: The absence of vinylic protons at
Biological & Safety Context (MPTP Analog Warning)
Researchers must exercise extreme caution. 1,2,3,6-Tetrahydropyridines are structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonism.[1]
-
Mechanism: MPTP is oxidized by MAO-B to MPP+, which destroys dopaminergic neurons.[1]
-
Hypothesis for 4,5-Cl2-THP: The presence of halogens at the 4,5-positions blocks the metabolic aromatization to the pyridinium species (or alters the redox potential significantly).[1] While this may reduce neurotoxicity compared to MPTP, all tetrahydropyridines should be handled as potential neurotoxins in a fume hood with double-gloving protocols until proven safe.
References
-
General Tetrahydropyridine Conformation
-
Synthesis of 1,2,3,6-THP Derivatives
-
Structural Data (Analogous Systems)
-
MPTP Toxicity Mechanisms
-
Langston, J. W., et al. (1984). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science. Link
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